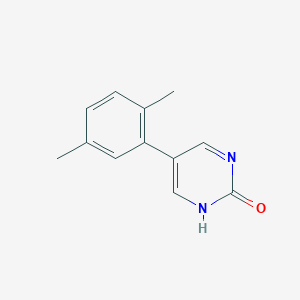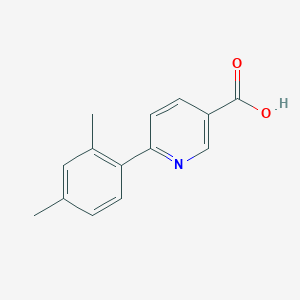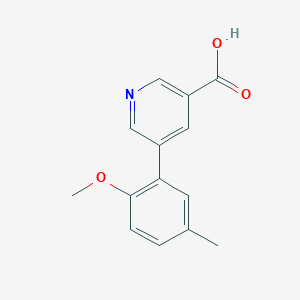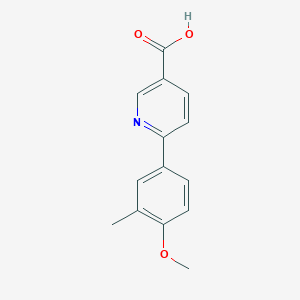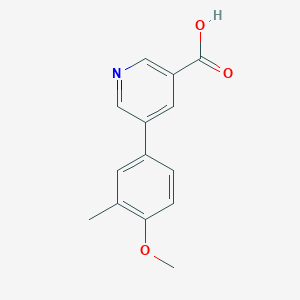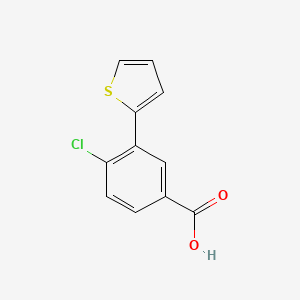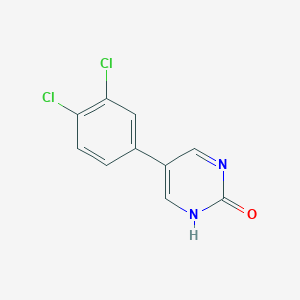
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH) is an organic compound belonging to the group of pyrimidines, which are six-membered ring compounds with two nitrogen atoms. It is an important intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and other organic compounds. 5-DCPH is used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to bind to various macromolecules.
作用機序
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% binds to a variety of macromolecules, including proteins, DNA, and RNA. It binds to the proteins through hydrogen bonding and electrostatic interactions, and to DNA and RNA through hydrogen bonding and base pairing. This binding allows 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% to interact with the target molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, as well as to interfere with the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
実験室実験の利点と制限
The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water and its poor binding affinity for certain macromolecules.
将来の方向性
The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies is likely to continue to increase in the future. Possible future directions include the use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in the development of new drugs, the study of the effects of environmental pollutants on cells, and the study of the structure and function of proteins. Additionally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used to study the effects of various drugs on biochemical and physiological processes, and to study the structure and function of DNA and RNA. Finally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used in the development of new materials, such as polymers and nanomaterials.
合成法
The synthesis of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be accomplished through a two-step process. The first step involves the reaction of 3,4-dichlorophenol with urea in the presence of a base, such as sodium hydroxide. This reaction produces 5-chloro-2-hydroxypyrimidine, which is then further reacted with sodium hydroxide in the presence of a catalyst to produce 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%.
科学的研究の応用
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the mechanism of action of various drugs. It has also been used to study the structure of DNA and RNA, and to study the effects of various environmental pollutants on cells.
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKAGNAVHHJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680857 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
1111108-09-8 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



